molecular formula C24H37N5O7 B1447238 Boc-Gly-Phe-Gly-Lys-OH CAS No. 250290-82-5

Boc-Gly-Phe-Gly-Lys-OH

Cat. No. B1447238
M. Wt: 507.6 g/mol
InChI Key: PXGGOGGGNWUUMK-ROUUACIJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Boc-Gly-Phe-Gly-Lys-OH” is a self-assembly of N- and C-protected tetrapeptide . It is a protease cleavable linker used for the antibody-drug conjugate (ADC) .


Molecular Structure Analysis

The molecular structure of similar peptides has been investigated. For instance, Boc-Gly-Phe-Phe-OMe and its analog Boc-Gly-Phg-Phe-OMe have been studied . The presence of just an extra methylene (–CH2–) group in the side chain of one of the amino acids resulted in significant changes in their molecular arrangement and supramolecular structure .


Chemical Reactions Analysis

The self-assembly of N- and C-protected tripeptides, Boc-Gly-Phe-Phe-OMe (1) and its analog Boc-Gly-Phg-Phe-OMe (2, Phg = phenylglycine), has been investigated . The presence of just an extra methylene (–CH2–) group in the side chain of one of the amino acids resulted in significant changes in their molecular arrangement and supramolecular structure .

Scientific Research Applications

Peptide Synthesis and Structure Characterization

  • The synthesis of polypeptides, including Boc-Gly-Phe-Gly-Lys-OH, is significant for understanding the physiological processes in humans and could provide methods for disease prevention and treatment. Challenges in peptide synthesis, such as high costs and low yields, are being addressed to improve these processes (Zhao Yi-nan & Melanie Key, 2013).

Application in Peptide Fragments of Myelin Basic Protein

  • Boc-Gly-Phe-Gly-Lys-OH has been utilized in the synthesis of peptide fragments of myelin basic protein. This is significant in understanding the structure and function of myelin, with implications for neurological research (S. Pasaribu, 1980).

Liquid Phase Peptide Synthesis

  • The compound has applications in liquid phase peptide synthesis, which is a critical process in the development of various peptides for research and therapeutic purposes (M. Narita, 1978).

Design and Synthesis of Phe-Gly Mimetics

  • Boc-Gly-Phe-Gly-Lys-OH plays a role in the design and synthesis of Phe-Gly mimetics, which are used in pseudopeptides. These mimetics have broad applications, including in the study of opioid receptors and substance P peptides (Susanna Borg et al., 1999).

Conformational Studies in Collagen

  • It is used in studies related to the conformational requirements for lysine hydroxylation in collagen. Understanding these conformational aspects is crucial for insights into collagen's structure and function, which has broad implications in biology and medicine (P. Jiang & V. Ananthanarayanan, 1991).

Synthesis and Molecular Conformation

  • The compound is involved in the synthesis and study of the molecular conformation of peptides. Such studies contribute to the understanding of peptide behavior, which is essential in the development of pharmaceuticals and therapeutic agents (H. C. Patel et al., 1990).

Safety And Hazards

While specific safety and hazards information for “Boc-Gly-Phe-Gly-Lys-OH” is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

(2S)-6-amino-2-[[2-[[(2S)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H37N5O7/c1-24(2,3)36-23(35)27-15-20(31)29-18(13-16-9-5-4-6-10-16)21(32)26-14-19(30)28-17(22(33)34)11-7-8-12-25/h4-6,9-10,17-18H,7-8,11-15,25H2,1-3H3,(H,26,32)(H,27,35)(H,28,30)(H,29,31)(H,33,34)/t17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXGGOGGGNWUUMK-ROUUACIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CCCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H37N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Gly-Phe-Gly-Lys-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
C Stiefel, W Schwack - International journal of cosmetic science, 2014 - Wiley Online Library
… la lysine protégée par Boc, le tétrapeptide de Boc-Gly-Phe-Gly-Lys-OH, l'albumine de sérum bovin (BSA) et de la gélatine de porc ont été utilisés comme des modèles plus complexes …
Number of citations: 9 onlinelibrary.wiley.com
DDA Peres, A Hubner, CA Oliveira… - Brazilian Journal of …, 2017 - SciELO Brasil
… Boc-lysine, Boc-Gly-Phe-Gly-Lys-OH, BSA and gelatin. Int. J. … Boc-lysine, Boc-Gly-Phe-Gly-Lys-OH, BSA and gelatin. Int. J. … Boc-lysine, Boc-Gly-Phe-Gly-Lys-OH, BSA and gelatin. Int. J. …
Number of citations: 13 www.scielo.br
C Prasse - Environmental Science: Processes & Impacts, 2021 - pubs.rsc.org
Drinking water consumption results in exposure to complex mixtures of organic chemicals, including natural and anthropogenic chemicals and compounds formed during drinking water …
Number of citations: 15 pubs.rsc.org
M Battistin, V Dissette, A Bonetto, E Durini… - Nanomaterials, 2020 - mdpi.com
Skin cancer is the most common malignant cancer with an incidence of 1 million cases/year. It is well known that exposure to UV radiation from sunlight leads the most frequent risk …
Number of citations: 26 www.mdpi.com
AR Nunes, ÍGP Vieira, DB Queiroz… - Advances in …, 2018 - hindawi.com
… Schwack, “Reactivity of cosmetic UV filters towards skin proteins: model studies with Boclysine, Boc-Gly-Phe-Gly-Lys-OH, BSA and gelatin,” …
Number of citations: 66 www.hindawi.com
MB Ariede, AL Morocho-Jácome, TM Candido… - Scientia …, 2020 - mdpi.com
Several topical products have been developed to avoid the harmful effects from ultraviolet (UV) radiation, such as sunscreens. Research for actives from natural sources is increasing …
Number of citations: 7 www.mdpi.com
YM Liu, W Liu, JS Jia, BZ Chen, HW Chen, Y Liu… - Journal of Translational …, 2018 - Springer
Background Hairless mice have been widely applied in skin-related researches, while hairless pigs will be an ideal model for skin-related study and other biomedical researches …
Number of citations: 7 link.springer.com
Y Bie, P Gu, Y Chen, X Zhou, Y Tian, Q Yang… - Journal of Translational …, 2019 - Springer
Background Mesenchymal stromal cells (MSCs) were originally characterized by the ability to differentiate into different mesenchymal lineages in vitro, and their immunomodulatory and …
Number of citations: 6 link.springer.com
C Stiefel - 2015 - opus.uni-hohenheim.de
… The same reaction tendencies could also be observed, when using Boc-protected lysine, the tetrapeptide Boc-Gly-Phe-Gly-Lys-OH (Boc-GFGK), and bovine serum albumin (BSA) as …
Number of citations: 1 opus.uni-hohenheim.de
MB Ariede - Master's Thesis, University of Săo Paulo, Săo Paulo …, 2016 - docs.bvsalud.org
UNIVERSIDADE DE SÃO PAULO Aplicação do extrato da microalga Botryococcus braunii em formulações cosméticas fotoprotetoras Page 1 UNIVERSIDADE DE SÃO PAULO …
Number of citations: 1 docs.bvsalud.org

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